molecular formula C8H6ClNS B13003521 6-Chlorobenzo[b]thiophen-2-amine

6-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13003521
M. Wt: 183.66 g/mol
InChI Key: VABRGDYYWGUKRR-UHFFFAOYSA-N
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Description

6-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and an amine group at the 2nd position of the benzothiophene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

6-Chlorobenzo[b]thiophen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorobenzo[b]thiophen-3-amine
  • 6-Chlorobenzo[b]thiophen-2-carboxylic acid
  • 6-Chlorobenzo[b]thiophen-2-thiol

Uniqueness

6-Chlorobenzo[b]thiophen-2-amine is unique due to the specific positioning of the chlorine atom and the amine group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

6-Chlorobenzo[b]thiophen-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound features a chlorine atom at the 6-position and an amino group at the 2-position of the benzothiophene structure. Its molecular formula is C10_{10}H8_{8}ClN, which contributes to its unique electronic properties and reactivity profile compared to other related compounds.

Compound Name Structural Features Unique Aspects
This compoundChlorine at the 6-positionAltered electronic properties affecting reactivity
Benzo[b]thiophene-2-amineLacks halogen substituentsDifferent chemical reactivity and biological activity
5-Chlorobenzo[b]thiophen-2-amineChlorine at the 5-positionDifferent reactivity profile due to the position of chlorine atom

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various strains of Staphylococcus aureus, including drug-resistant strains. The minimum inhibitory concentration (MIC) was reported as low as 4 µg/mL, indicating potent antimicrobial efficacy without significant cytotoxicity towards human cells (A549 cell line) at concentrations up to 128 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives of benzothiophene exhibit antiproliferative effects against several cancer cell lines. The mechanism involves the inhibition of specific enzymes associated with cancer pathways, potentially leading to reduced tumor growth .

For example, modifications in the amino group position have been found to significantly influence biological efficacy against different cancer types. Some derivatives have shown promising results in inhibiting cell proliferation in breast and prostate cancer models.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound may function as an enzyme inhibitor, modulating the activity of key proteins that regulate cellular processes associated with disease progression. Ongoing research aims to delineate these interactions more clearly, which could facilitate the development of targeted therapies.

Case Studies and Research Findings

  • Antimicrobial Activity Case Study : A recent study evaluated the compound's activity against Staphylococcus aureus and found that it inhibited bacterial growth effectively without inducing cytotoxicity in mammalian cells. This suggests a favorable therapeutic index for potential clinical applications .
  • Anticancer Activity Research : In a series of experiments involving various cancer cell lines, derivatives of this compound were synthesized and assessed for their antiproliferative effects. Results indicated that certain modifications led to enhanced activity against specific cancer types, highlighting the importance of structural variations in optimizing biological efficacy .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

6-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI Key

VABRGDYYWGUKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)N

Origin of Product

United States

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